molecular formula C13H19ClN2O B2883940 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 914104-14-6

1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride

Cat. No.: B2883940
CAS No.: 914104-14-6
M. Wt: 254.76
InChI Key: ZAWQBDPYKNUXRF-UHFFFAOYSA-N
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Description

Historical Development and Discovery Timeline

The synthesis of 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride emerged from broader efforts to functionalize pyrrolidin-2-one scaffolds for pharmaceutical applications. Early work on pyrrolidine derivatives, such as the 2003 patent describing the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide, established protocols for high-purity synthesis of structurally complex pyrrolidinones. These methods involved multi-step reactions, including the coupling of 3-ethyl-4-methyl-pyrrolidin-2-one with nitroaryl intermediates and subsequent amidation steps, achieving >99% purity through meticulous washing and crystallization.

While the exact compound was not explicitly named in early literature, its structural framework aligns with intermediates described in patents focused on optimizing pyrrolidinone derivatives for enhanced bioavailability and target selectivity. The introduction of the 4-(2-aminoethyl)benzyl group likely originated from modifications to improve solubility and receptor binding, as seen in related sulfonamide-containing analogs. By the late 2010s, advances in cyclization techniques and protecting group strategies enabled the reliable production of such compounds for preclinical evaluation.

Taxonomic Classification within Pyrrolidine Derivatives

This compound belongs to the pyrrolidin-2-one subclass of pyrrolidine derivatives, distinguished by a ketone group at the 2-position (Table 1). This classification places it within a broader family of bioactive molecules, including polyhydroxylated pyrrolidines and fluorinated naphthyridines.

Table 1: Structural Classification of Select Pyrrolidine Derivatives

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrrolidin-2-one 4-(2-Aminoethyl)benzyl Intermediate for APIs
1,4-Dideoxy-1,4-imino-l-arabinitol Polyhydroxylated pyrrolidine Hydroxyl groups at C2, C3, C4 α-Glycosidase inhibition
Gemifloxacin Fluoro-naphthyridine Cyclopropyl, pyrrolidinyl Antibacterial activity
4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone Pyrrolidin-2-one 2-Methoxyphenyl, amino Neurological research

The compound’s 4-(2-aminoethyl)benzyl group introduces both aromatic and aliphatic amine functionalities, enabling hydrogen bonding and π-π interactions critical for target engagement. This contrasts with simpler pyrrolidinones, such as 4-amino-1-ethylpyrrolidin-2-one, which lack extended aromatic systems.

Significance in Medicinal Chemistry Research

Pyrrolidine derivatives are prized for their conformational rigidity and ability to mimic peptide bonds, making them versatile scaffolds in drug design. The target compound’s aminoethyl-benzyl moiety enhances its potential as a bifunctional intermediate:

  • Hydrogen Bonding Capacity : The primary amine facilitates interactions with acidic residues in enzymatic active sites, as demonstrated in naphthyridine-based antibiotics.
  • Aromatic Stacking : The benzyl group may mediate hydrophobic interactions with protein pockets, akin to the role of aryl groups in kinase inhibitors.

Recent studies highlight pyrrolidin-2-ones as precursors to prodrugs and covalent inhibitors. For example, the synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide illustrates how similar structures serve as intermediates in constructing sulfonamide-containing therapeutics, a class with applications in oncology and infectious diseases.

Relation to Other Bioactive Pyrrolidone Compounds

The structural features of this compound invite comparison to several clinically relevant molecules:

  • Nalidixic Acid Derivatives : Fluorinated naphthyridines, such as gemifloxacin, incorporate pyrrolidine rings to enhance DNA gyrase binding. While the target compound lacks a naphthyridine core, its amine-terminated side chain may similarly improve solubility and tissue penetration.
  • Polyhydroxylated Pyrrolidines : Compounds like 1,4-dideoxy-1,4-imino-l-arabinitol share the pyrrolidine skeleton but prioritize hydroxyl groups for glycosidase inhibition, contrasting with the target’s aromatic and amine functionalities.
  • Sigma-Aldrich Analogs : 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone hydrochloride demonstrates how methoxy and amino groups modulate blood-brain barrier permeability, suggesting potential neurological applications for the target compound if similarly modified.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(2-aminoethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-8-7-11-3-5-12(6-4-11)10-15-9-1-2-13(15)16;/h3-6H,1-2,7-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWQBDPYKNUXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914104-14-6
Record name 1-{[4-(2-aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride
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Biological Activity

1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride, also known as a pyrrolidinone derivative, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrolidinone ring and an aminoethyl side chain, suggests diverse biological activities, particularly in the modulation of neurotransmitter systems and potential neuroprotective effects.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.75 g/mol
  • CAS Number : 914104-14-6

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. Preliminary studies indicate that it may act as an antagonist or modulator of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. The presence of the aminoethyl group enhances its reactivity, allowing for further functionalization that can modify its pharmacokinetic profile.

Neuroprotective Effects

Research suggests that compounds similar to 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one exhibit neuroprotective properties. These effects are likely due to their interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. The following table summarizes some related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
1-Methyl-4-phenylpiperidinePiperidine derivativeAnalgesic and stimulant effects
4-(2-Aminoethyl)-N,N-dimethylbenzamideBenzamide derivativeAntidepressant properties
N-(2-Aminoethyl)-N-methylbenzamideBenzamide derivativePotential neuroprotective effects

These compounds share structural similarities with 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one but differ in their functional groups, which influence their biological activities.

Case Studies

Several studies have evaluated the pharmacological potential of related compounds. For example, a study conducted on piperidine derivatives demonstrated their ability to modulate receptor activity in the central nervous system, suggesting that similar mechanisms may be applicable to this compound.

Study Example: Neurotransmitter Modulation

In a study focusing on neurotransmitter modulation, researchers found that compounds with a pyrrolidinone structure could effectively inhibit the reuptake of serotonin and dopamine. This finding supports the hypothesis that 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one may have similar effects, potentially contributing to its antidepressant properties.

Scientific Research Applications

Potential Applications

While specific applications of 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride are not extensively documented in the provided search results, the presence of pyrrolidine moieties in its structure suggests potential uses in various scientific research areas .

1. Anticancer and Antibacterial Agents:
Pyrrolidine derivatives have demonstrated potential as anticancer and antibacterial agents . For example, novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and evaluated for their anticancer and anti-biofilm activity . Some compounds exhibited in vitro activity against M-Hela tumor cell lines, surpassing that of tamoxifen, a reference drug . In vivo studies have also shown promising results with increased life span in animals . Furthermore, certain pyrrolidine-1-carboxamides have effectively suppressed bacterial biofilm growth, indicating their potential as antibacterial agents .

2. Pharmaceutical Research:
The compound may be relevant in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders . Traditional drug discovery efforts targeting GPCRs have explored 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as dopamine D4 receptor agonists for erectile dysfunction treatment .

3. Other potential applications:
Given the limited data, it's important to note that the compound is explicitly not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .

No specific case studies were found in the search results regarding the applications of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

A comparative analysis of substituents, molecular weights, and functional groups is summarized below:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Evidence ID
1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride C₁₃H₁₈N₂O·HCl 4-(2-Aminoethyl)benzyl on pyrrolidin-2-one 258.76 (free base)
S-61 (1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) C₂₀H₂₉N₃O·HCl Piperazine-linked 2-tolyl group 364.93 (free base)
S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) C₂₀H₂₇F₂N₃O·HCl Piperazine-linked 2,4-difluorophenyl group 386.90 (free base)
4-Amino-1-methylpyrrolidin-2-one hydrochloride C₅H₁₀N₂O·HCl Amino and methyl groups on pyrrolidin-2-one 136.58
4’-Methyl-α-Pyrrolidinohexanophenone HCl C₁₇H₂₅NO·HCl Hexanophenone backbone with pyrrolidinyl group 295.85
1-[2-Hydroxy-3-{[(4-methylphenyl)methyl]amino}propyl]pyrrolidin-2-one HCl C₁₅H₂₃ClN₂O₂ Hydroxypropyl linker with 4-methylbenzylamine 298.81

Key Observations :

  • The target compound is structurally simpler than S-61 and S-73, which feature extended piperazine-linked aryl groups .
  • Compared to 4’-methyl-α-Pyrrolidinohexanophenone, the absence of a ketone group in the target compound may reduce metabolic instability .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Hydrochloride Salts: All compounds listed are HCl salts, improving aqueous solubility. The target compound’s aminoethyl group may further enhance solubility in polar solvents .
Pharmacological Activity
  • S-61/S-73: Exhibited α₁-adrenolytic, antiarrhythmic, and hypotensive effects in preclinical models . The target compound’s aminoethyl group could modulate similar adrenergic receptors but with unknown efficacy.
  • 4-Amino-1-methylpyrrolidin-2-one: Limited data, but the amino group may confer nucleophilic reactivity for covalent binding .

Preparation Methods

Benzylation of Pyrrolidin-2-one

The foundational step involves reacting pyrrolidin-2-one with 4-(2-aminoethyl)benzyl chloride under basic conditions. A modified protocol from employs sodium ethoxide in xylene at reflux (148–150°C) to yield N-[4-(2-aminoethyl)benzyl]pyrrolidin-2-one. Key parameters:

Parameter Value Source
Solvent Xylene
Base Sodium ethoxide
Temperature 148–150°C
Yield 82%

This step avoids over-alkylation due to the steric bulk of the 4-(2-aminoethyl)benzyl group.

Nitromethane Condensation

The intermediate undergoes condensation with nitromethane in methanol using dimethyl sulfate as an acid scavenger. This forms a nitromethylene adduct, later reduced to the amine:

$$
\text{N-[4-(2-nitroethyl)benzyl]pyrrolidin-2-one} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{N-[4-(2-aminoethyl)benzyl]pyrrolidin-2-one}
$$

Hydrogenation at 100°C under 145 kg/cm² hydrogen pressure with Raney nickel achieves 60.7% yield.

Synthetic Route 2: Reductive Amination

Ketone Intermediate Preparation

An alternative approach synthesizes 4-(2-oxoethyl)benzylpyrrolidin-2-one via Friedel-Crafts acylation, followed by reductive amination. Platinum(IV) oxide in ethanol/methanol (2:1 v/v) selectively reduces the imine to the amine.

Hydrogenation Optimization

Comparative data for hydrogenation catalysts:

Catalyst Solvent Temperature Yield Purity Source
Raney Ni Ethanol/HCl 100°C 60.7% 97.6%
Pt/C (5%) Ethanol/MeOH 25°C 78% 99.1%
PtO₂ Ethanol 50°C 72% 98.3%

Platinum-based catalysts enhance enantiomeric purity (>99% ee) but increase costs.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt. Recrystallization from ethanol/diethyl ether (1:3) achieves >99% purity. Critical factors include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl.
  • Temperature : Slow cooling (0.5°C/min) prevents amorphous precipitation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 1.85–2.10 (m, 4H, pyrrolidone), 2.70–2.90 (m, 4H, CH₂NH₂), 3.55 (s, 2H, NCH₂Ar).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/MeCN).

Purity Assessment

Batch analysis from and:

Parameter Route 1 (Raney Ni) Route 2 (Pt/C)
Yield 60.7% 78%
Purity (HPLC) 97.6% 99.1%
Residual Solvents <50 ppm <10 ppm

Industrial Scalability and Cost Analysis

  • Route 1 (Raney Ni) offers lower catalyst costs ($120/kg) but requires high-pressure equipment.
  • Route 2 (Pt/C) reduces reaction time (5 vs. 8 hours) but incurs higher catalyst expenses ($2,400/kg).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • N-Alkylation : Reacting pyrrolidin-2-one derivatives with 4-(2-aminoethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Hydrochloride Salt Formation : Treating the free base with HCl in ethanol under reflux to precipitate the hydrochloride salt .
  • Yield Optimization : Control reaction pH (7–9) and temperature (60–80°C) to minimize side reactions like over-alkylation. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are most suitable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyrrolidinone carbonyl (~175 ppm), aromatic protons (δ 7.2–7.4 ppm), and ethylamine protons (δ 2.6–3.1 ppm) .
  • HPLC : Use a C18 column with a mobile phase (acetonitrile:0.1% TFA in water, 70:30) to quantify purity (>98%) and detect impurities (e.g., unreacted intermediates) .
  • Melting Point : A sharp mp near 227°C confirms crystallinity and salt formation .

Q. What are the common impurities in this compound, and how can they be mitigated during synthesis?

  • Methodological Answer :

  • Byproducts : Unreacted 4-(2-aminoethyl)benzyl halides or dimerization products.
  • Mitigation Strategies :
  • Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/methanol gradient) removes polar impurities .
  • In-Process Monitoring : Use TLC (Rf ~0.5 in ethyl acetate) to track reaction progression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference antagonists) to minimize variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to rule out batch-specific degradation .
  • Meta-Analysis : Compare IC₅₀ values across studies while adjusting for assay conditions (e.g., pH, incubation time) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine receptors (e.g., D2R). The ethylamine group may form hydrogen bonds with Asp114, while the aryl group engages in π-π stacking .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How can selectivity in N-alkylation steps be enhanced to avoid byproducts?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the ethylamine moiety with Boc (tert-butoxycarbonyl) before alkylation, then deprotect with TFA .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in biphasic systems (toluene/water) .

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